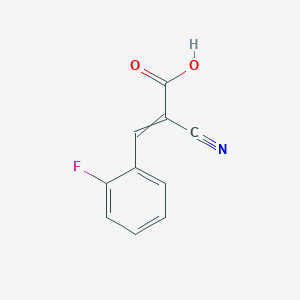

alpha-Cyano-2-fluorocinnamic acid

Description

Research Context and Significance of Cinnamic Acid Derivatives in Organic Chemistry

Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom, found in fruits, vegetables, and flowers. jocpr.commdpi.com They are key intermediates in the biosynthesis of a vast array of natural products, including flavonoids, lignans, and stilbenes. jocpr.com The inherent chemical functionalities of cinnamic acids—a phenyl ring, a carboxylic acid group, and an alkene double bond—make them valuable precursors for the synthesis of numerous commercially important molecules. jocpr.comnih.gov These derivatives have found applications in the pharmaceutical, cosmetic, and fragrance industries. jocpr.comnih.gov

The diverse biological activities exhibited by cinnamic acid derivatives, such as antioxidant, antimicrobial, anticancer, and antidiabetic properties, have spurred extensive research into their synthesis and modification. mdpi.comnih.gov The nature and position of substituents on the phenyl ring and modifications to the acrylic acid chain can significantly influence the biological efficacy of these compounds. nih.gov This has led to the development of a vast library of synthetic cinnamic acid derivatives with tailored properties.

Historical Perspective on the Synthesis and Initial Characterization of alpha-Cyano-2-fluorocinnamic Acid

The primary and most established method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. scielo.br This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetic acid, in the presence of a basic catalyst. scielo.br

Specifically for this compound, the synthesis would proceed via the Knoevenagel condensation of 2-fluorobenzaldehyde (B47322) with cyanoacetic acid. scielo.br The reaction is often catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638), although more environmentally benign and efficient catalysts, such as triethylamine (B128534) in toluene (B28343) or the use of ionic liquids, have been developed. rsc.orgarkat-usa.org Microwave-assisted synthesis has also been shown to be an effective method for producing halogenated cinnamic acid derivatives, often with high yields and in shorter reaction times. scielo.brresearchgate.net

Below is a table summarizing the expected spectroscopic data for this compound based on the analysis of related compounds.

| Spectroscopic Technique | Expected Data/Characteristics |

| Infrared (IR) Spectroscopy | C≡N stretch, C=O stretch (carboxylic acid), C=C stretch (alkene), C-F stretch, O-H stretch (carboxylic acid) |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons (with coupling patterns influenced by the fluorine substituent), a singlet for the vinylic proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Resonances for the nitrile carbon, carbonyl carbon, alkene carbons, and aromatic carbons (with the carbon attached to fluorine showing a characteristic coupling). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₆FNO₂ (191.16 g/mol ). biosynth.com |

Current Academic Research Landscape for this compound

The current academic research landscape for this compound itself is relatively sparse, with much of the focus being on its more well-known isomers and related derivatives. However, the existing research on these related compounds provides a strong indication of the potential areas of investigation for this compound.

A significant area of research for alpha-cyanocinnamic acid derivatives is their role as inhibitors of monocarboxylate transporters (MCTs). rsc.orgsigmaaldrich.com MCTs are crucial for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes and are often overexpressed in cancer cells to support their high glycolytic rate (the Warburg effect). rsc.orgrsc.org By inhibiting MCTs, the efflux of lactate is blocked, leading to intracellular acidification and a disruption of cancer cell metabolism, ultimately inhibiting tumor growth. rsc.org Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a well-known, albeit non-selective, inhibitor of MCTs. sigmaaldrich.com Given this precedent, it is highly probable that this compound would also be investigated for its potential as an MCT inhibitor. The introduction of the fluorine atom at the 2-position could modulate the compound's potency, selectivity, and pharmacokinetic properties.

Another prominent application of alpha-cyanocinnamic acid derivatives is as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. biosynth.com These matrices are crucial for the soft ionization of large biomolecules like peptides and proteins. Alpha-cyano-4-hydroxycinnamic acid is a commonly used matrix for this purpose. wikipedia.org The properties of the matrix, such as its ability to absorb laser energy and co-crystallize with the analyte, are critical for successful analysis. It is plausible that this compound could also function as a MALDI matrix, with the fluorine substituent potentially influencing its ionization efficiency and fragmentation behavior.

While direct research on this compound is not widespread, the established importance of cinnamic acid derivatives in medicinal chemistry and analytical techniques suggests that this compound holds potential for future academic exploration. Further studies are needed to fully elucidate its unique chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

2-cyano-3-(2-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H,13,14) |

InChI Key |

DESWKKYKBFHUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Cyano 2 Fluorocinnamic Acid and Its Analogues

Conventional Synthetic Routes to α-Cyano-2-fluorocinnamic Acid

The most prominent and widely utilized method for the synthesis of α-cyano-2-fluorocinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, in this case, 2-fluorobenzaldehyde (B47322) and cyanoacetic acid, respectively.

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation is a versatile and powerful tool for the formation of carbon-carbon bonds. scielo.org.mx The reaction is typically catalyzed by a basic catalyst, which deprotonates the active methylene compound to form a nucleophilic carbanion that then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Classic approaches often employ weak bases like piperidine (B6355638) or pyridine (B92270), with the latter often serving as both the catalyst and the solvent. researchgate.net However, the optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as the choice of catalyst, solvent, temperature, and reaction time all play a significant role. For instance, studies on the synthesis of cyanoacrylates, which are structurally related to α-cyano-cinnamic acids, have shown that the choice of catalyst can dramatically impact the reaction outcome. In one study, various catalysts were tested for the condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686), with diisopropylethylammonium acetate (B1210297) (DIPEAc) providing a significantly higher yield compared to other bases like triethylamine (B128534) or piperidine. scielo.org.mx

The optimization of catalyst loading is another critical parameter. Research on the DIPEAc-catalyzed synthesis of cyanoacrylates demonstrated that increasing the catalyst concentration from 2% to 10% resulted in a substantial increase in product yield, with a 10% loading proving to be optimal. scielo.org.mx

Alternative and Multi-Step Synthesis Pathways

While the Knoevenagel condensation is the most direct route, other multi-step synthetic sequences can be envisioned for the preparation of α-cyano-2-fluorocinnamic acid, although they are less common. One potential, though more complex, alternative could involve the initial synthesis of a fluorinated chalcone (B49325) followed by a series of functional group transformations. For example, a multi-step synthesis of flavonoid-cinnamic acid amide hybrids has been reported, which involves the condensation of a protected acetophenone (B1666503) with a benzaldehyde derivative to form a chalcone, followed by further modifications. rsc.org Such multi-step approaches, while not directly aimed at α-cyano-2-fluorocinnamic acid, highlight the potential for constructing complex cinnamic acid derivatives through sequential reactions. rsc.orgnih.gov

Another theoretical multi-step pathway could involve the introduction of the cyano group at a later stage of the synthesis. For example, one could potentially synthesize 2-fluorocinnamic acid first and then explore methods for the α-cyanation of the double bond, though this is a less conventional approach.

Catalyst Systems for Enhanced Reaction Efficiency

The efficiency of the Knoevenagel condensation can be significantly enhanced by the choice of the catalytic system. While traditional bases like piperidine and pyridine are effective, research has focused on developing more efficient and environmentally benign catalysts.

Ionic liquids have emerged as promising catalysts and solvents for the Knoevenagel condensation. scielo.org.mx Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive alternatives to volatile organic solvents. For instance, a study on the synthesis of cyanoacrylates demonstrated that using a hydroxyl-functionalized ionic liquid as a promoter for a DABCO-catalyzed reaction resulted in excellent yields and allowed for the recycling of the catalytic system. researchgate.net The hydrogen bonding capability of the hydroxyl group in the ionic liquid is believed to play a crucial role in activating the aldehyde. researchgate.net

The following table provides a summary of different catalyst systems used in the Knoevenagel condensation for the synthesis of cinnamic acid derivatives, illustrating the impact of the catalyst on reaction efficiency.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | Reflux | 1 | 91 |

| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | MDC | Reflux | 1 | 45 |

| Benzaldehyde | Ethyl Cyanoacetate | Triethylamine | MDC | Reflux | 1 | 65 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O/DABCO | Water | 50 | 0.17 | 99 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O/DABCO | Water | 50 | 0.33 | 97 |

This table presents data for the synthesis of related cyanoacrylates and cinnamic acid derivatives to illustrate catalyst efficiency.

Green Chemistry Principles in α-Cyano-2-fluorocinnamic Acid Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of fine chemicals, including cinnamic acid derivatives.

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction rates and easier product isolation.

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, has emerged as a powerful green synthetic tool. beilstein-journals.org A study on the Knoevenagel condensation of mono-fluorinated benzaldehydes (including the ortho-isomer) with malonodinitrile demonstrated the feasibility of this approach. beilstein-journals.org The reaction was carried out by ball milling the reactants with a catalytic amount of piperidine, leading to the formation of the corresponding benzylidenemalononitrile (B1330407) derivatives. beilstein-journals.org This solvent-free method offers a significant environmental advantage over traditional solution-phase synthesis.

The following table summarizes the results of the mechanochemical Knoevenagel condensation of fluorinated benzaldehydes with malonodinitrile.

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product |

| 2-Fluorobenzaldehyde | Malonodinitrile | Piperidine | Ball Milling | 2-Fluorobenzylidenemalononitrile |

| 3-Fluorobenzaldehyde | Malonodinitrile | Piperidine | Ball Milling | 3-Fluorobenzylidenemalononitrile |

| 4-Fluorobenzaldehyde | Malonodinitrile | Piperidine | Ball Milling | 4-Fluorobenzylidenemalononitrile |

This table is based on a study of mechanochemical synthesis of related compounds and illustrates the application of this green methodology. beilstein-journals.org

Heterogeneous Catalysis and Reusable Catalysts

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. A wide range of heterogeneous catalysts have been explored for the Knoevenagel condensation, including zeolites, mesoporous silica (B1680970), metal oxides, and functionalized polymers. bohrium.comrsc.org

For example, copper-magnesium-aluminum layered double hydroxides (Cu-Mg-Al LDH) have been shown to be effective catalysts for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, with the catalyst demonstrating good reusability over multiple cycles. rsc.org Similarly, amino-functionalized metal-organic frameworks (MOFs) have been employed as highly efficient and reusable catalysts for the Knoevenagel condensation of various aromatic aldehydes. nih.gov These porous materials provide a high concentration of active sites and can be readily recovered and reused. nih.gov

The development of such reusable catalytic systems is a significant step towards more sustainable and economically viable processes for the synthesis of α-cyano-2-fluorocinnamic acid and its analogues.

Atom Economy and Environmental Impact Assessments of Synthetic Routes

The Knoevenagel condensation of 2-fluorobenzaldehyde with cyanoacetic acid is the most common method for preparing α-cyano-2-fluorocinnamic acid. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a condensation reaction, with the elimination of a water molecule.

From an atom economy perspective, the Knoevenagel condensation is inherently efficient. The concept of atom economy, developed by Barry Trost, provides a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org In an ideal scenario, a reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the product.

The reaction for the synthesis of α-cyano-2-fluorocinnamic acid can be represented as follows:

C₇H₅FO + C₃H₃NO₂ → C₁₀H₆FNO₂ + H₂O

To assess the atom economy, we can calculate the percentage of the total mass of reactants that is incorporated into the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 |

| Cyanoacetic acid | C₃H₃NO₂ | 85.06 |

| Total Reactant Mass | 209.17 | |

| α-Cyano-2-fluorocinnamic acid | C₁₀H₆FNO₂ | 191.16 |

| Water (byproduct) | H₂O | 18.01 |

Atom Economy Calculation:

(Molecular Mass of Product / Total Molecular Mass of Reactants) x 100

(191.16 / 209.17) x 100 = 91.39%

This high atom economy indicates that the Knoevenagel condensation is an efficient process in terms of minimizing waste at the molecular level. The only byproduct is water, which is environmentally benign.

Chemo-, Regio- and Stereoselective Synthesis of α-Cyano-2-fluorocinnamic Acid Derivatives

The synthesis of derivatives of α-cyano-2-fluorocinnamic acid introduces complexities related to selectivity, which are crucial for tailoring the properties of the final molecules for specific applications.

The double bond formed during the Knoevenagel condensation can result in the formation of two geometric isomers: the E (trans) and Z (cis) isomers. The relative orientation of the substituents on the double bond can significantly influence the compound's physical, chemical, and biological properties.

The stereochemical outcome of the Knoevenagel condensation is often influenced by the reaction conditions. wikipedia.org In many cases, the E-isomer is the thermodynamically more stable product and is therefore formed preferentially, especially under conditions that allow for equilibration. wikipedia.org The initial product mixture may contain both isomers, but the more stable Z-isomer can often be obtained as the major product through isomerization. wikipedia.org The choice of base and solvent can also play a role in directing the stereoselectivity of the reaction. For instance, the use of certain amine catalysts can favor the formation of one isomer over the other. youtube.com

Detailed studies on the synthesis of related cinnamic acid derivatives have shown that the ratio of E to Z isomers can be controlled by carefully selecting the reaction parameters.

| Catalyst/Solvent System | Predominant Isomer |

| Piperidine/Ethanol | E-isomer |

| Pyridine/Acetic Anhydride | Z-isomer (in some cases) |

| Lewis Acid Catalysts | Can be tuned for either isomer |

This table represents generalized findings for Knoevenagel condensations and may vary for the specific synthesis of α-cyano-2-fluorocinnamic acid.

The introduction of chirality into analogues of α-cyano-2-fluorocinnamic acid opens up possibilities for their use in stereospecific applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

While α-cyano-2-fluorocinnamic acid itself is achiral, its derivatives can be made chiral by introducing stereocenters. For example, if the aromatic ring or the cyano-acid moiety is further functionalized with a chiral substituent, the resulting molecule will be chiral.

Achieving enantioselectivity in the synthesis of such analogues often requires the use of chiral catalysts or auxiliaries. For instance, a chiral base catalyst could be employed in the Knoevenagel condensation to favor the formation of one enantiomer. Alternatively, a chiral auxiliary attached to one of the reactants can direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step.

While specific examples for the enantioselective synthesis of α-cyano-2-fluorocinnamic acid analogues are not extensively reported in the provided search results, general methodologies in asymmetric catalysis, such as organocatalysis or transition-metal catalysis, could potentially be adapted for this purpose. The development of such enantioselective routes is a current area of research in organic synthesis. nih.gov

Chemical Reactivity and Derivatization of Alpha Cyano 2 Fluorocinnamic Acid

Reactivity of the Carbon-Carbon Double Bond: Addition Reactions

The carbon-carbon double bond in alpha-cyano-2-fluorocinnamic acid is electron-deficient due to the electron-withdrawing effects of both the cyano (-CN) and the carboxylic acid (-COOH) groups. This activation renders it highly susceptible to nucleophilic attack, primarily through conjugate addition reactions, also known as Michael additions.

A wide array of nucleophiles can add to the β-position of the double bond. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds. For instance, soft nucleophiles like enolates, organocuprates, and thiols are expected to react readily. Aza-Michael additions, involving the addition of amine nucleophiles, are also a prominent reaction pathway for similarly activated alkenes, leading to the formation of β-amino acid derivatives. nih.gov Research on related α,β-unsaturated nitriles demonstrates their ability to undergo conjugate reduction, where a hydride acts as the nucleophile, leading to the corresponding saturated nitrile. rsc.org This suggests that selective reduction of the double bond in the presence of the other functional groups is a feasible transformation.

Furthermore, the electron-poor nature of the alkene allows it to participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, with electron-rich dienes to form complex cyclic structures. wikipedia.orgpressbooks.pub The stereochemistry of these additions is often highly controlled, making them valuable in stereoselective synthesis.

Transformations Involving the Cyano Group: Hydrolysis, Reduction, and Cycloadditions

The cyano group is a cornerstone of the molecule's synthetic utility, capable of undergoing several key transformations.

Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by attack of water, leading to an imidic acid intermediate that tautomerizes to an amide. youtube.comyoutube.com Further hydrolysis of the amide yields the corresponding carboxylic acid. This provides a pathway to convert this compound into a 2-fluorobenzylidene malonic acid derivative.

Reduction: The cyano group can be completely reduced to a primary amine (-CH₂NH₂). Catalytic hydrogenation is a common method, employing catalysts like Raney nickel, platinum, or palladium on carbon. wikipedia.orglibretexts.org This reaction converts the nitrile into a valuable amine functionality, opening avenues for further derivatization. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can achieve this transformation. wikipedia.orglibretexts.orggoogle.com

Cycloadditions: The nitrile group can participate in cycloaddition reactions, serving as a building block for heterocyclic rings. wikipedia.org For example, in [3+2] cycloadditions with azide (B81097) compounds, it can lead to the formation of tetrazole rings. The reactivity of the nitrile, often enhanced by the adjacent functionalities, makes it a key component in multicomponent reactions aimed at constructing complex molecular architectures, including various nitrogen-containing heterocycles. organic-chemistry.org

Chemical Modifications of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation

The carboxylic acid group provides a handle for numerous modifications, most notably the formation of esters and amides.

Esterification and Amidation: Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), or reaction with alkyl halides after conversion to the carboxylate salt, can be readily applied. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. Similarly, amidation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Decarboxylation: The structure of this compound, with its activating groups, facilitates decarboxylation (loss of CO₂) under certain conditions. The reaction is often thermally induced and proceeds through a stabilized carbanion intermediate after the loss of carbon dioxide. The stability of this intermediate is enhanced by the electron-withdrawing cyano group and the phenyl ring. In some synthetic strategies involving related compounds, decarboxylation is a key step following a substitution reaction to yield α-aryl acetic acid derivatives. researchgate.net

Reactivity and Substitution Reactions of the Fluorine Substituent on the Aromatic Ring

The fluorine atom on the benzene (B151609) ring is not merely a passive substituent. Its position, ortho to the electron-withdrawing cinnamic acid side chain, activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org The combined electron-withdrawing effect of the alkene, cyano, and carboxyl groups lowers the electron density in the aromatic ring, particularly at the carbon atom bonded to the fluorine, making it susceptible to attack by strong nucleophiles.

This reactivity allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including alkoxides, thiolates, and amines. nih.govnih.gov Such reactions are a powerful tool for introducing diverse functional groups onto the aromatic core, significantly expanding the range of accessible derivatives. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which subsequently collapses by expelling the stable fluoride leaving group to restore aromaticity. libretexts.org The success of SNAr on unactivated fluoroarenes has been demonstrated using photoredox catalysis, broadening the scope of potential transformations. nih.gov

Synthesis and Characterization of this compound Derivatives

The synthesis of the parent molecule and its subsequent derivatization are crucial for its application in various fields of chemical research.

The most common and direct route to synthesizing this compound and its analogues is the Knoevenagel condensation. rsc.org This reaction involves the base-catalyzed condensation of 2-fluorobenzaldehyde (B47322) with an active methylene (B1212753) compound, typically ethyl cyanoacetate (B8463686) or malononitrile (B47326). jmcs.org.mxorganic-chemistry.org The initial product is the corresponding ester or dinitrile, which can then be hydrolyzed to the desired carboxylic acid. scielo.brresearchgate.net

Structurally modified analogues can be designed and synthesized by:

Varying the substituted benzaldehyde (B42025) used in the Knoevenagel condensation.

Employing different active methylene compounds.

Performing the chemical modifications described in the sections above (e.g., esterification, amidation, SNAr) on the parent acid.

The multiple reactive sites within this compound make it an excellent precursor for the synthesis of complex heterocyclic structures. The strategic combination of its functional groups allows for a variety of cyclization and cyclocondensation reactions.

For example, derivatives of the parent compound, such as its corresponding cyanoacetohydrazide, are versatile reagents for building heterocycles like pyrazoles, pyridones, and thiadiazoles. nih.govresearchgate.netchemrxiv.org Research has shown that reactions involving enaminones and α-cyanocinnamic acid derivatives can lead to the formation of fused heterocyclic systems such as pyrido[2,3-d]pyrimidinediones. acs.org The interplay between the nitrile, the activated double bond, and the carboxylic acid (or its derivatives) can be harnessed in tandem or multicomponent reactions to construct a diverse library of heterocyclic compounds with potential biological and material science applications.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

The kinetics and mechanism of the formation of this compound are intrinsically linked to the Knoevenagel condensation. The presence of the electron-withdrawing fluorine atom at the ortho position of the benzaldehyde ring plays a significant role in the reaction rate.

Mechanistic Insights into the Knoevenagel Condensation

The Knoevenagel condensation is a multi-step process. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The generally accepted mechanism involves the following key steps:

Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., cyanoacetic acid or its ester), forming a resonance-stabilized enolate ion. wikipedia.orgsigmaaldrich.com

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-fluorobenzaldehyde. This results in the formation of a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form the α,β-unsaturated product, which is the this compound derivative. wikipedia.orgsigmaaldrich.com

In some cases, particularly with amine catalysts, the formation of an iminium ion from the aldehyde and the amine catalyst can precede the nucleophilic attack. This iminium ion is more electrophilic than the original aldehyde, which can enhance the reaction rate.

Influence of the Fluorine Substituent on Reaction Kinetics

The fluorine atom at the ortho-position of the benzaldehyde ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. Consequently, 2-fluorobenzaldehyde is expected to react faster in the Knoevenagel condensation compared to unsubstituted benzaldehyde. This is consistent with the general principles of the Hammett equation, which predicts that electron-withdrawing groups accelerate reactions where a negative charge develops in the transition state of the rate-determining step.

Kinetic Data for Related Knoevenagel Condensations

To illustrate the effect of substituents on the Knoevenagel condensation, the following table presents comparative data for the reaction of various benzaldehydes with active methylene compounds under specific catalytic conditions. It is important to note that these are not direct data for this compound formation but serve as a relevant comparison.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | nih.gov |

| 4-Nitrobenzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 100 | nih.gov |

| 4-Methoxybenzaldehyde | Malononitrile | Amino-bifunctional framework | Ethanol | Room Temp | 5 min | 98 | nih.gov |

| Syringaldehyde | Malonic Acid | Ammonium (B1175870) Bicarbonate | Solvent-free | 90 | 2 h | High Conversion | tue.nl |

This table is for illustrative purposes and shows the reactivity of different substituted benzaldehydes in Knoevenagel-type reactions.

Transformations of this compound

Once formed, this compound can undergo further transformations. One of the key reactions is decarboxylation, which involves the loss of carbon dioxide. The kinetics of decarboxylation of α,β-unsaturated acids can be studied to understand their stability. Theoretical studies on the enzymatic decarboxylation of related α,β-unsaturated acids have shown that the reaction proceeds through a cycloaddition mechanism with a cofactor. nih.gov While not directly applicable to non-enzymatic conditions, these studies highlight the potential pathways for CO2 elimination.

Another important transformation is the hydrolysis of ester derivatives of this compound. The rate of hydrolysis is influenced by the electronic nature of the molecule. The presence of the electron-withdrawing cyano and 2-fluorophenyl groups can affect the stability of the ester and its susceptibility to hydrolysis. Studies on the hydrolysis of other α-ketoesters have shown that the ketone group can enhance the electrophilicity of the ester carbonyl, potentially leading to faster hydrolysis rates. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Alpha Cyano 2 Fluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of the chemical structure of alpha-cyano-2-fluorocinnamic acid and for probing its dynamic conformational nature in solution.

Comprehensive 1D and 2D NMR for Complete Structural Assignment

The complete assignment of proton (¹H) and carbon (¹³C) signals in this compound is accomplished through one-dimensional and two-dimensional NMR experiments. The trans configuration of the alkene protons is typically confirmed by a ³J(H,H) coupling constant of approximately 16 Hz. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the vinyl proton and the four aromatic protons. The vinyl proton (H-β) signal will appear as a singlet due to the absence of a proton on the alpha-carbon. The aromatic protons will exhibit a complex multiplet pattern in the range of 7.2-8.2 ppm, influenced by the electron-withdrawing effects of the fluorine, cyano, and acrylic acid moieties, as well as through-space and through-bond couplings involving the fluorine atom. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), the exact position and broadness of which is dependent on concentration and solvent.

In the ¹³C NMR spectrum, distinct resonances are expected for the nine unique carbon atoms. The presence of the electron-rich fluorine atom causes a large C-F coupling, splitting the signal for C2 into a doublet. The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon (C=O) is expected around 163 ppm, while the cyano carbon (C≡N) appears near 115 ppm. rsc.org Based on data for similar substituted cinnamic acids, a complete assignment can be proposed. scielo.brnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| COOH | >12 (broad s) | ~163 | - |

| Cα(-CN) | - | ~105 | - |

| Cβ-H | ~8.3 (s) | ~150 (d) | ³J(C,F) ≈ 4 |

| C≡N | - | ~115 | - |

| C1' | - | ~121 (d) | ²J(C,F) ≈ 12 |

| C2' | - | ~162 (d) | ¹J(C,F) ≈ 255 |

| C3' | ~7.5 (m) | ~117 (d) | ²J(C,F) ≈ 21 |

| C4' | ~7.8 (m) | ~136 (d) | ³J(C,F) ≈ 8 |

| C5' | ~7.4 (m) | ~130 | ⁴J(C,F) ≈ 3 |

| C6' | ~8.1 (m) | ~125 | ³J(C,F) ≈ 4 |

Predicted values are based on literature data for structurally similar compounds. Actual values may vary. 2D NMR techniques like COSY, HSQC, and HMBC would be used to confirm these assignments definitively.

Conformational Analysis and Rotational Barriers via NMR

The flexibility of this compound is primarily associated with rotation around two single bonds: the Cα-C(phenyl) bond and the Cα-C(OOH) bond. These rotations give rise to different conformers, such as s-cis and s-trans isomers. scielo.org.mx For cinnamic acids, the s-cis isomer is often found to be more stable. scielo.org.mx

Dynamic NMR (DNMR) spectroscopy, involving the study of spectra at variable temperatures, is the principal method for determining the energy barriers to rotation. montana.eduresearchgate.net As the temperature is lowered, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. researchgate.netnih.gov By analyzing the line-shape changes or using coalescence temperature methods, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For related structures like amides, these barriers are typically in the range of 12-19 kcal/mol, indicating restricted rotation at room temperature. researchgate.netnih.gov The specific barrier in this compound would be influenced by steric hindrance from the ortho-fluoro substituent and electronic effects arising from the cyano and carboxyl groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Hydrogen Bonding Characterization

Vibrational spectroscopy provides definitive evidence for the functional groups present and offers insight into intermolecular interactions, particularly hydrogen bonding. youtube.comsurfacesciencewestern.com

In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net This dimerization significantly influences the vibrational frequencies. The O-H stretching vibration appears as a very broad band in the FT-IR spectrum, usually centered around 2500-3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching vibration of the dimerized carboxyl group is observed at a lower frequency (typically 1680-1710 cm⁻¹) compared to a monomeric C=O (1760 cm⁻¹), which is a hallmark of hydrogen bonding. scielo.org.mxdocbrown.info

The C≡N stretch is a sharp, intense band in both IR and Raman spectra, typically found in the 2220-2240 cm⁻¹ region. researchgate.net Its exact position is sensitive to the electronic environment. The C=C alkene stretch appears around 1625-1640 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically between 1200 and 1300 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | -COOH | 2500-3300 | Broad, Strong / Weak |

| C-H stretch (aromatic) | Ar-H | 3000-3100 | Medium-Weak / Strong |

| C-H stretch (vinylic) | =C-H | 3020-3080 | Medium-Weak / Strong |

| C≡N stretch | -CN | 2220-2240 | Sharp, Strong / Strong |

| C=O stretch (H-bonded dimer) | -COOH | 1680-1710 | Very Strong / Medium |

| C=C stretch (alkene) | C=C | 1625-1640 | Medium / Strong |

| C=C stretch (aromatic) | Ar C=C | 1450-1600 | Medium-Strong / Medium-Strong |

| C-F stretch | Ar-F | 1200-1300 | Strong / Weak |

| O-H bend (in-plane) | -COOH | 1380-1440 | Medium / Weak |

| C-O stretch | -COOH | 1210-1320 | Strong / Medium |

| O-H bend (out-of-plane) | -COOH | ~920 | Broad, Medium / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is governed by its extended conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the cyano group. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions and a much weaker band for the n→π* transition. researchgate.net

The primary chromophore is the 2-fluorocinnamoyl system. The main absorption band, typically observed for cinnamic acid derivatives between 270-300 nm, is attributed to a π→π* transition involving the entire conjugated system. researchgate.netmdpi.com The substitution with a fluoro group on the ring and a cyano group on the double bond will cause a shift in the absorption maximum (λ_max) compared to unsubstituted cinnamic acid. A weaker, often obscured, n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is expected at a longer wavelength (around 300-320 nm). researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| λ_max (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~220 | >10,000 | π→π | Phenyl Ring |

| ~285 | >15,000 | π→π | Conjugated Cinnamoyl System |

| ~310 | <200 | n→π* | Carbonyl Group (C=O) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₁₀H₆FNO₂) is 191 g/mol . cymitquimica.com

Upon electron impact ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z = 191 would be expected. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. whitman.edu The fragmentation pathways are predictable based on the functional groups present. libretexts.org

Key fragmentation steps would likely include:

Loss of a hydroxyl radical (·OH): [M - 17]⁺ to give a peak at m/z = 174.

Loss of formic acid (HCOOH) or CO₂: [M - 46]⁺ or [M - 44]⁺ are common for carboxylic acids, leading to peaks at m/z = 145 or 147.

Decarbonylation of the [M-OH]⁺ fragment: Loss of CO from m/z 174 to yield a fragment at m/z = 146.

Cleavage related to the fluorine: Loss of a fluorine radical or HF is possible, though less common than fragmentation of the side chain.

Fragmentation of the aromatic ring: Aromatic compounds can produce characteristic fragments, such as a peak at m/z = 91, corresponding to a tropylium (B1234903) ion, although this is more typical for alkylbenzenes. whitman.eduyoutube.com The fluorinated phenyl fragment C₆H₄F⁺ would be at m/z = 95.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 191 | [C₁₀H₆FNO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [M - OH]⁺ | Loss of hydroxyl radical |

| 163 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 146 | [M - COOH]⁺ | Loss of carboxyl radical |

| 145 | [M - H₂O - CO]⁺˙ | Loss of water and carbon monoxide |

| 118 | [C₈H₅F]⁺˙ | Loss of COOH and HCN |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

It is highly probable that this compound crystallizes to form centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This head-to-head arrangement is a characteristic packing motif for carboxylic acids. The planarity of the molecule would be influenced by steric repulsion between the ortho-fluoro substituent and the acrylic acid side chain, potentially causing a twist out of the plane. The crystal packing would be further stabilized by π-π stacking interactions between the aromatic rings of adjacent dimers.

Table 5: Expected Crystallographic Data for this compound

| Crystallographic Parameter | Expected Value / Information Provided |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters defining the unit cell volume |

| Molecules per Unit Cell (Z) | Integer value (e.g., 4) |

| Hydrogen Bonding | Confirmation of R²₂(8) ring motif for the carboxylic acid dimer |

| Key Bond Lengths (Å) | C=O, C-O, C=C, C-F, C≡N bond distances |

| Key Bond Angles (°) | Angles defining the molecular geometry and planarity |

| Torsion Angles (°) | Quantifies the twist between the phenyl ring and the acrylic plane |

Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Following a comprehensive search of scientific literature and crystallographic databases, no single crystal X-ray diffraction data for this compound has been found in the public domain. Consequently, information regarding its molecular and supramolecular architecture, including unit cell parameters, space group, and hydrogen bonding patterns, is not available.

Powder X-ray Diffraction in Polymorphism and Amorphous Form Research

There is no publicly available research or data concerning the powder X-ray diffraction analysis of this compound. As a result, studies on its potential polymorphism or the existence of an amorphous form have not been reported.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Research (if applicable to chiral derivatives)

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to study chiral molecules, are not applicable. There are no reports found on the synthesis and chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Investigations of Alpha Cyano 2 Fluorocinnamic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Properties

There is a notable lack of published studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, specifically on alpha-Cyano-2-fluorocinnamic acid. Such calculations are fundamental to understanding the electronic nature of a molecule. For a molecule like this compound, DFT calculations with a suitable basis set (e.g., 6-311++G(d,p)) would be instrumental in optimizing its geometry and determining its fundamental electronic properties.

Molecular Orbital Analysis and Charge Distribution

No specific molecular orbital analysis or charge distribution studies for this compound have been found in the current body of scientific literature. A hypothetical analysis would likely reveal the influence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, as well as the electronegative fluorine atom, on the electron density of the aromatic ring and the vinyl group. This would be crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

The application of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound has not been documented. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting how a molecule will interact with other reagents. For this compound, the energy gap between the HOMO and LUMO would provide insights into its kinetic stability and chemical reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There are no available molecular dynamics (MD) simulation studies that focus on the conformational flexibility and the influence of solvents on this compound. MD simulations would be invaluable for exploring the molecule's conformational landscape, identifying stable conformers, and understanding how its structure and behavior change in different solvent environments, which is particularly important for predicting its behavior in biological systems.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational predictions of the spectroscopic properties (e.g., IR, Raman, UV-Vis, NMR) of this compound, and their subsequent validation against experimental data, are not present in the literature. Such studies would typically involve using methods like DFT to calculate the vibrational frequencies and electronic transitions, which can then be compared to experimentally obtained spectra to confirm the molecular structure and provide a deeper understanding of its spectroscopic signatures.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms involving this compound through computational chemistry has not been reported. Computational methods can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing detailed insights into how the molecule participates in chemical transformations.

QSAR (Quantitative Structure-Activity Relationship) Studies for In Vitro Biological Activities

No Quantitative Structure-Activity Relationship (QSAR) studies specifically targeting this compound have been published. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound, a dataset of structurally related molecules with known biological activities would be required, which is currently not available.

Crystal Structure Prediction and Lattice Energy Calculations

The arrangement of molecules in a crystalline solid is fundamental to its physical and chemical properties. For a molecule like this compound, with its multiple functional groups capable of forming a variety of intermolecular interactions, predicting the most stable crystal structure is a significant computational challenge. Researchers employ sophisticated computational methodologies to predict crystal structures and calculate their corresponding lattice energies, providing insight into polymorphism—the ability of a compound to exist in multiple crystalline forms. mdpi.comarxiv.org

Crystal Structure Prediction (CSP)

The process of crystal structure prediction for an organic molecule such as this compound typically begins with identifying the most stable conformations of the isolated molecule. From there, a vast number of possible crystal packing arrangements are generated. These hypothetical structures are then subjected to energy minimization to identify the most thermodynamically stable forms. arxiv.org

Modern CSP methods often utilize a combination of techniques, including:

Genetic Algorithms: These algorithms mimic the process of natural selection to efficiently search for low-energy crystal structures from a large pool of candidates. arxiv.org

Force Fields: Molecular mechanics force fields are used for rapid energy ranking of a large number of potential crystal structures.

Density Functional Theory (DFT): For the most promising low-energy structures identified, more accurate but computationally expensive DFT calculations are performed to refine the structures and their relative energies. mpg.de

The prediction process for this compound would need to consider the interplay of several key intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of robust hydrogen-bonded dimers or catemers (chains). ed.ac.ukcam.ac.uk

π-π Stacking: The aromatic ring allows for π-π stacking interactions, which are a significant contributor to the stability of many crystal structures.

Nitrile Group Interactions: The cyano group is a good hydrogen bond acceptor and can also participate in dipole-dipole interactions, further diversifying the possible intermolecular synthons. researchgate.net

The results of a CSP study are typically presented as a crystal energy landscape, which plots the relative energy of the predicted polymorphs against their density or other geometric parameters. The structures that lie on the low-energy frontier of this landscape are considered the most likely to be observed experimentally.

Lattice Energy Calculations

The lattice energy is the energy released when one mole of a solid crystal is formed from its constituent molecules in the gaseous phase. libretexts.org It is a direct measure of the strength of the intermolecular forces within the crystal. Accurate calculation of lattice energies is crucial for ranking the stability of predicted polymorphs.

For organic molecular crystals, lattice energies are typically calculated using periodic DFT methods. mpg.de These calculations take into account the long-range electrostatic interactions and the more subtle dispersion forces that are critical for accurately describing the packing of molecular solids. The choice of the DFT functional and basis set is critical for obtaining reliable results. mpg.de

A hypothetical summary of a lattice energy calculation for predicted polymorphs of this compound is presented in the table below. This table illustrates the type of data that would be generated in such a computational study.

| Predicted Polymorph | Space Group | Z' | Unit Cell Volume (ų) | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

| Form I | P2₁/c | 1 | 780.5 | -125.2 | 0.0 |

| Form II | P-1 | 2 | 1575.2 | -123.8 | 1.4 |

| Form III | C2/c | 1 | 785.1 | -122.1 | 3.1 |

| Form IV | P2₁2₁2₁ | 1 | 790.3 | -120.9 | 4.3 |

This table is for illustrative purposes only. The values are not based on experimental data for this compound.

Interpretation of Data:

Predicted Polymorph: Designates the different hypothetical crystal structures.

Space Group: Describes the symmetry of the crystal lattice.

Z': The number of asymmetric units in the unit cell.

Unit Cell Volume: The volume of the repeating unit of the crystal lattice.

Calculated Lattice Energy: The calculated energy of the crystal lattice. More negative values indicate greater stability. youtube.com

Relative Energy: The energy of each polymorph relative to the most stable predicted form (Form I in this example). Small energy differences (a few kJ/mol) suggest that multiple polymorphs could potentially be isolated experimentally. mpg.de

In this hypothetical example, Form I is predicted to be the most stable polymorph. However, the small energy difference between Form I and Form II suggests that Form II could also be a viable crystalline form under certain crystallization conditions. The existence of multiple low-energy polymorphs is common for complex organic molecules and highlights the importance of computational studies in understanding the solid-state landscape. mdpi.com

Biomolecular Interactions and in Vitro Mechanistic Studies of Alpha Cyano 2 Fluorocinnamic Acid

Enzyme Inhibition Kinetics and Mechanisms (In Vitro Studies)

Investigation of Specific Enzyme Targets (e.g., Kinases, Hydrolases, Isomerases)

There are no available in vitro studies that have identified or investigated specific enzyme targets for alpha-cyano-2-fluorocinnamic acid. Research on analogous compounds, such as alpha-cyano-4-hydroxycinnamic acid, has demonstrated inhibitory effects on enzymes like aldose reductase and monocarboxylate transporters. However, the specific substitution of a fluorine atom at the 2-position of the phenyl ring can significantly alter the electronic and steric properties of the molecule, meaning these findings cannot be directly extrapolated to this compound. Without dedicated enzymatic assays, its potential targets remain unknown.

Determination of Binding Affinities and Modes of Action through Biochemical Assays (In Vitro)

No published biochemical assays have determined the binding affinities (e.g., IC₅₀, Kᵢ) or elucidated the mode of action of this compound with any specific enzyme. Kinetic studies, which are crucial for understanding whether an inhibitor acts competitively, non-competitively, or uncompetitively, have not been reported for this compound.

Protein-Ligand Binding Studies (In Vitro)

Interactions with Serum Albumins and Transport Proteins

The interaction of this compound with serum albumins, such as human serum albumin (HSA) or bovine serum albumin (BSA), has not been characterized in the scientific literature. Studies on the binding of parent cinnamic acid to HSA have been conducted, but the influence of the cyano and 2-fluoro substituents on binding parameters like binding constants and the number of binding sites for this compound has not been investigated.

Receptor Binding Profiling and Ligand-Receptor Complex Formation (In Vitro)

There is no available data from in vitro receptor binding profiling studies for this compound. Consequently, information regarding its potential to form complexes with specific cellular receptors is non-existent.

Modulation of Cellular Pathways and Molecular Targets in Cell-Free Systems and Cell Culture Models (In Vitro)

In vitro studies using cell-free systems or cell culture models to investigate the effects of this compound on cellular pathways and molecular targets have not been reported. While other cinnamic acid derivatives have been shown to modulate pathways involved in apoptosis and cell proliferation, similar research on this compound is currently absent from the scientific literature.

Investigation of Biochemical Cascade Interventions

The structurally related compound, alpha-cyano-4-hydroxycinnamic acid (CHC), is a well-documented inhibitor of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate (B86563) and pyruvate (B1213749) across cell membranes. This inhibition can significantly impact cellular metabolism, particularly in cancer cells that rely on glycolysis. While no direct evidence exists for this compound, its structural similarity to CHC suggests it could potentially exhibit similar inhibitory effects on MCTs.

Furthermore, many cinnamic acid derivatives possess antioxidant properties, which can indirectly influence a variety of signaling cascades sensitive to the cellular redox state. These pathways include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, both of which are central to cellular responses to stress, inflammation, and apoptosis. nih.govmdpi.comnih.gov

Gene Expression and Protein Level Modulation in In Vitro Systems

There is a significant lack of published research specifically investigating the effects of this compound on gene and protein expression in in vitro systems. General studies on other cinnamic acid derivatives have demonstrated the potential for this class of compounds to modulate the expression of genes involved in various cellular processes. For example, some derivatives have been shown to influence the expression of apoptotic genes. However, without direct experimental data, any discussion on the specific effects of this compound on gene and protein expression would be purely speculative.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Specific quantitative structure-activity relationship (SAR) studies for this compound and its direct analogs are not available in the current body of scientific literature. However, general SAR trends for halogenated cinnamic acid derivatives have been explored, providing some insight into the potential influence of the ortho-fluoro substitution.

Research on a series of fluorine- and chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors has indicated that the position of the halogen substituent significantly affects biological activity and selectivity. nih.gov Notably, ortho-substituted analogs displayed a different selectivity profile compared to their para-substituted counterparts. nih.gov This suggests that the placement of the fluorine atom at the ortho position in this compound is likely to be a key determinant of its biological activity.

Another study on the antiplasmodial activity of cinnamic acid derivatives highlighted the importance of fluorine substitution on the cinnamic acid ring for enhanced activity. These findings underscore the critical role of the cyano and fluoro groups in defining the biological properties of this compound.

Table 1: General SAR Observations for Halogenated Cinnamic Acid Derivatives

| Structural Feature | Observed Activity/Influence | Reference |

| Halogen Substitution Position | Influences selectivity of enzyme inhibition (e.g., AChE vs. BChE). Ortho-substitution can lead to different selectivity profiles compared to para-substitution. | nih.gov |

| Presence of Fluorine | Can enhance certain biological activities, such as antiplasmodial effects. |

Note: This table is based on general findings for halogenated cinnamic acid derivatives and not on direct studies of this compound.

Membrane Permeation and Transporter Interaction Studies (In Vitro)

Direct experimental data on the membrane permeation and transporter interactions of this compound are currently unavailable. The Caco-2 cell monolayer model is a standard in vitro method used to predict the intestinal permeability of compounds. nih.govnih.gov This assay can provide the apparent permeability coefficient (Papp), which is an indicator of a compound's ability to cross the intestinal barrier.

Studies on other cinnamic acid derivatives have shown a range of permeability values. For instance, cinnamic acid itself has been reported to diffuse readily across Caco-2 monolayers. nih.gov In contrast, some more complex caffeic acid conjugates permeate poorly. nih.gov

A bidirectional Caco-2 permeability assay can also be used to determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds out of cells and reduce their absorption. evotec.com A compound with an efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 1 is considered a potential P-gp substrate. The interaction of flavonoids, which share some structural similarities with cinnamic acids, with P-gp has been documented. solvobiotech.com Given the structural characteristics of this compound, it is plausible that it could interact with membrane transporters, but this remains to be experimentally verified.

Table 2: Caco-2 Permeability Data for Representative Cinnamic Acid Derivatives

| Compound | Apparent Permeability (Papp) (cm/s) | Assay Conditions | Reference |

| Cinnamic Acid | 1 x 10⁻⁴ | Caco-2 monolayers | nih.gov |

| Caffeic Acid Conjugates | Poor permeability | Caco-2 monolayers | nih.gov |

Note: This table provides data for related compounds to illustrate the range of permeabilities observed for this class of molecules. No data is currently available for this compound.

Material Science and Engineering Applications of Alpha Cyano 2 Fluorocinnamic Acid and Its Derivatives

Crystal Engineering and Solid-State Forms of alpha-Cyano-2-fluorocinnamic Acid

The arrangement of molecules in the solid state profoundly influences the physical and chemical properties of a material. Crystal engineering, the design and synthesis of functional solid-state structures, is therefore a critical area of investigation for this compound.

Research on Polymorphism, Amorphism, and Solvate Forms

While specific studies on the polymorphism, amorphism, and solvate formation of this compound are not extensively documented in publicly available research, the behavior of related cinnamic acid derivatives provides valuable insights. For instance, cis-cinnamic acids have been shown to dimerize in the crystalline state when the intermolecular distance is less than 4.2 Å, a process that competes with cis-trans isomerization. rsc.org The presence of the fluorine atom and the cyano group in the ortho position of the phenyl ring in this compound is expected to significantly influence its intermolecular interactions, including hydrogen bonding and π-π stacking, thereby affecting its packing in the crystal lattice. This could lead to the formation of various polymorphs with distinct properties.

The parent compound, 2-fluorocinnamic acid, exists as a white crystalline solid and its crystal structure has been determined, providing a foundational model for understanding the packing of its derivatives. ontosight.ainih.gov Further research is needed to isolate and characterize different solid-state forms of this compound, which could exhibit unique solubility, stability, and bioavailability profiles.

Design and Synthesis of Co-crystals and Salts for Modulating Solid-State Properties

The formation of co-crystals and salts is a powerful strategy in crystal engineering to modify the physicochemical properties of a compound without altering its chemical structure. The carboxylic acid group of this compound makes it an ideal candidate for forming co-crystals and salts with various co-formers and bases.

Studies on other cinnamic acid derivatives have demonstrated the feasibility of this approach. For example, co-crystals of various cinnamic acid derivatives with pyridyl co-crystallizers have been successfully synthesized, revealing consistent hydrogen-bonding motifs. bris.ac.uk These multi-component crystals can exhibit improved properties such as enhanced solubility and stability. researchgate.net Given that this compound possesses both a hydrogen bond donor (carboxylic acid) and acceptor (cyano group), it has the potential to form robust supramolecular synthons with a variety of molecules. The formation of salts, for instance with organic amines, can also be readily achieved to modulate its solid-state properties.

Supramolecular Assembly and Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the essence of supramolecular assembly. The functional groups on this compound, including the aromatic ring, the cyano group, and the carboxylic acid, provide multiple points for non-covalent interactions, driving the formation of complex supramolecular architectures. In the absence of competing hydrogen bond donors or acceptors, carboxylic acids predominantly form homodimers, a reliable supramolecular synthon. sci-hub.box The presence of the aromatic nitrogen in co-formers can lead to the highly predictable carboxylic acid···aromatic nitrogen supramolecular heterosynthon. sci-hub.box

Integration into Polymeric Materials and Composites for Functional Applications

The incorporation of cinnamic acid and its derivatives into polymer structures has been a fruitful area of research, leading to the development of advanced functional materials. rsc.orgresearchgate.net These derivatives can be used as building blocks for various polymers, including polyesters and polyamides, imparting unique properties to the resulting materials. nih.gov

The photoreactive nature of the cinnamoyl group is a key feature, allowing for applications in photolithography and photocurable coatings. nih.gov While specific research on the integration of this compound into polymers is limited, its structural features suggest significant potential. The vinyl group can participate in polymerization reactions, and the fluorine and cyano substituents can enhance properties such as thermal stability and chemical resistance. The incorporation of this moiety could lead to polymers with tailored refractive indices and dielectric constants, which are crucial for optical and electronic applications.

Applications in Optical and Electronic Materials

The unique electronic properties conferred by the fluorine and cyano groups make this compound a promising candidate for applications in optical and electronic materials.

Design of Fluorescent Probes and Chemosensors Utilizing this compound Motifs

Fluorescent probes are powerful tools for detecting and visualizing specific analytes in various environments. The design of such probes often relies on molecules that exhibit changes in their fluorescence properties upon interaction with the target. Cinnamic acid derivatives have been successfully employed in the development of fluorescent probes.

For instance, conjugates of coumarin (B35378) and cinnamic acid derivatives have been synthesized to act as environmentally sensitive fluorescent probes for the detection of α-glucosidase. frontiersin.orgnih.govnih.gov These probes exhibit responsive emission changes upon binding to the target enzyme. frontiersin.orgnih.govnih.gov The this compound motif, with its strong electron-withdrawing groups, can be strategically incorporated into fluorescent dye structures to modulate their photophysical properties. The cyano group, in particular, is a common component in probes designed for the detection of specific analytes like cyanide.

The design of chemosensors based on this motif could leverage the modulation of intramolecular charge transfer (ICT) processes upon analyte binding, leading to a measurable change in fluorescence. While direct examples utilizing this compound are yet to be widely reported, the fundamental principles of fluorescent probe design suggest its significant potential in this field.

Development of Photochromic and Thermochromic Materials

The unique molecular structure of this compound and its derivatives makes them promising candidates for the development of advanced photochromic and thermochromic materials. The core of their functionality lies in the cinnamic acid backbone, which can undergo reversible photochemical [2+2] cycloaddition reactions. This process is influenced by the substituents on the phenyl ring and the cyano group at the alpha position, which can be tuned to control the photoresponsive behavior.

Research into cinnamic acid derivatives has shown that the presence of a fluorine atom on the phenyl ring can significantly impact the photophysical and photochemical properties. nih.gov The fluorine substituent, being highly electronegative, can alter the electronic distribution within the molecule, thereby affecting its absorption spectrum and the efficiency of the photoisomerization and photodimerization reactions that are central to photochromism. nih.gov While specific studies on the 2-fluoro isomer are limited, the general principles derived from other fluorinated and substituted cinnamic acids provide a strong basis for their potential in this field.

The incorporation of this compound moieties into polymer backbones or as side chains can lead to the creation of photoresponsive polymers. rsc.orgosti.gov Upon exposure to ultraviolet (UV) light, the cinnamate (B1238496) groups can dimerize, leading to cross-linking of the polymer chains. This process can induce changes in the material's physical properties, such as solubility, refractive index, and even its macroscopic shape. osti.goviaea.org This reversible dimerization-cleavage process forms the basis of photochromic behavior, where the material can switch between two different colored or transparent states upon irradiation with light of specific wavelengths.

Thermochromism in materials derived from this compound can be achieved by leveraging temperature-dependent changes in molecular arrangement or phase transitions. olikrom.com For instance, in liquid crystalline polymers incorporating cinnamate derivatives, a change in temperature can alter the liquid crystalline phase, leading to a change in color. researchgate.net The rigid structure of the cinnamic acid moiety can contribute to the formation of ordered phases, and the fluorine substituent can influence the intermolecular interactions that govern these phase transitions.

| Property | Underlying Mechanism | Potential Application |

| Photochromism | Reversible [2+2] cycloaddition of the cinnamate double bond upon UV irradiation. | Smart windows, optical data storage, photo-switchable devices. |

| Thermochromism | Temperature-induced phase transitions in polymeric or liquid crystalline materials. | Temperature sensors, security inks, responsive coatings. |

| Table 1: Photochromic and Thermochromic Properties and Applications |

Role in Heterogeneous and Homogeneous Photocatalytic Systems

This compound and its derivatives can play a significant role in both heterogeneous and homogeneous photocatalytic systems, acting either as a substrate for degradation or as a component in the synthesis of valuable chemical compounds. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the molecule in photocatalytic processes.

Conversely, cinnamic acid derivatives can also be utilized in photocatalytic synthesis. For example, visible-light-promoted oxidative cyclization of cinnamic acids using a photocatalyst like xanthone (B1684191) has been shown to produce coumarin derivatives. rsc.orgrsc.org This type of reaction highlights the potential of using light to drive valuable chemical transformations. The electronic properties conferred by the cyano and fluoro groups in this compound could be exploited to control the selectivity and efficiency of such photocatalytic syntheses.

| Photocatalytic System | Role of this compound Derivative | Key Research Findings (General for Cinnamic Acids) |

| Heterogeneous (e.g., TiO2) | Substrate for degradation. | Complete degradation to CO2 and water is achievable. nih.gov Reaction rates are influenced by pH and catalyst loading. davidpublisher.com |

| Homogeneous (e.g., Xanthone) | Precursor for synthesis. | Can be converted to valuable compounds like coumarins. rsc.orgrsc.org Reaction proceeds via oxidative cyclization. rsc.org |

| Table 2: Role in Photocatalytic Systems |

Fabrication of Nanomaterials and Hybrid Architectures Incorporating this compound

The functional groups present in this compound—the carboxylic acid, the cyano group, and the fluorinated phenyl ring—make it a versatile building block for the fabrication of nanomaterials and hybrid architectures. The carboxylic acid group, in particular, can be used to functionalize the surface of nanoparticles or to act as a ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs).

Cinnamic acid itself has been used to functionalize silver nanoparticles (AgNPs), acting as both a reducing and stabilizing agent. tandfonline.comtandfonline.com This approach allows for the creation of stable nanoparticle dispersions with tailored surface properties. By analogy, this compound could be employed to create fluorinated functionalized nanoparticles. The presence of fluorine can impart unique properties to the nanomaterials, such as hydrophobicity and altered electronic characteristics. acs.orgmdpi.com

The ability of cinnamic acid derivatives to participate in polymerization reactions also opens up possibilities for creating hybrid architectures. For instance, polymers containing cinnamate moieties can be used to encapsulate or coat other nanomaterials, creating core-shell structures with photoresponsive properties. The photodimerization of the cinnamate groups can be used to control the release of substances from these nanocarriers or to alter the optical properties of the hybrid material. researchgate.net

Furthermore, the self-assembly of amphiphilic molecules containing cinnamic acid derivatives can lead to the formation of various nanostructures, such as micelles and vesicles. The introduction of a fluorinated segment in the form of this compound could enhance the driving force for self-assembly and lead to the formation of novel, highly ordered nanostructures.

| Nanomaterial/Hybrid Architecture | Role of this compound | Potential Properties and Applications |

| Functionalized Nanoparticles | Surface ligand and stabilizing agent. | Enhanced stability, tailored surface chemistry, potential for drug delivery. nih.govnih.gov |

| Polymer-Nanoparticle Hybrids | Monomer for photoresponsive polymer matrix or coating. | Photo-controlled release systems, tunable optical materials. |

| Metal-Organic Frameworks (MOFs) | Organic linker. | Porous materials for gas storage, catalysis, and sensing. cornell.edu |

| Table 3: Fabrication of Nanomaterials and Hybrid Architectures |

Analytical Methodologies for Alpha Cyano 2 Fluorocinnamic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For alpha-Cyano-2-fluorocinnamic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The development and validation of an HPLC method are critical to ensure reliable and reproducible results.

A typical HPLC method for this compound would involve a reversed-phase approach. A C18 column is a common choice for the stationary phase due to its ability to separate moderately polar compounds. rsc.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier like glacial acetic acid to ensure the carboxylic acid group remains protonated and to achieve good peak shape. rsc.org The presence of the fluorine atom and the cyano group increases the polarity of the molecule compared to cinnamic acid, which may necessitate adjustments to the mobile phase composition to achieve optimal retention and separation from potential impurities.

Detection is typically performed using a UV detector, as the conjugated system of the cinnamic acid backbone provides strong chromophores. The specific wavelength for detection would be determined by analyzing the UV spectrum of the compound, with wavelengths around 280-300 nm often being suitable for cinnamic acid derivatives. scirp.org

Method validation would be carried out according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specific range. For a similar compound, cinnamic acid, linearity has been demonstrated in plasma over a concentration range of 0.001 to 1 μg/mL. rsc.org

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For cinnamaldehyde (B126680) and cinnamic acid, an LOQ of 1.0 ng/mL has been reported. rsc.org

Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters.

A validated HPLC method is indispensable for quality control, purity assessment, and stability studies of this compound.